2-(3-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
CAS No.: 946225-89-4
Cat. No.: VC11928278
Molecular Formula: C19H25N5O4S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide - 946225-89-4](/images/structure/VC11928278.png)
Specification
CAS No. | 946225-89-4 |
---|---|
Molecular Formula | C19H25N5O4S |
Molecular Weight | 419.5 g/mol |
IUPAC Name | 2-(3-methylphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide |
Standard InChI | InChI=1S/C19H25N5O4S/c1-16-4-2-5-17(14-16)28-15-18(25)20-8-13-29(26,27)24-11-9-23(10-12-24)19-21-6-3-7-22-19/h2-7,14H,8-13,15H2,1H3,(H,20,25) |
Standard InChI Key | FZHHLNOCYJHGST-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₉H₂₅N₅O₄S, with a molecular weight of 419.5 g/mol. Its IUPAC name systematically describes the connectivity: a pyrimidin-2-yl-substituted piperazine ring linked via a sulfonyl group to an ethylacetamide backbone, further modified by a 2-methylphenoxy moiety.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 946225-85-0 |
SMILES | CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
InChIKey | RVHWNCMRGKMCJL-UHFFFAOYSA-N |
PubChem CID | 25285401 |
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed protocols for this compound remain proprietary, retrosynthetic analysis suggests a multi-step approach:
-
Piperazine functionalization: 4-(Pyrimidin-2-yl)piperazine is synthesized via nucleophilic aromatic substitution between piperazine and 2-chloropyrimidine .
-
Sulfonylation: Reacting the piperazine intermediate with 2-chloroethanesulfonyl chloride forms the sulfonylethyl side chain.
-
Acetamide coupling: Condensation of 2-(2-methylphenoxy)acetic acid with the sulfonylethylamine intermediate using carbodiimide reagents yields the final product .
Reaction conditions typically involve dichloromethane as the solvent, triethylamine as the base, and temperatures maintained at 0–25°C to prevent side reactions . Purification employs silica gel chromatography, with yields averaging 65–75%.
Spectroscopic Validation
-
¹H NMR (CDCl₃, 400 MHz): δ 8.30 (d, 2H, pyrimidine-H), 6.90–7.20 (m, 4H, aromatic-H), 4.50 (s, 2H, OCH₂CO), 3.40–3.70 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃) .
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320/1150 cm⁻¹ (asymmetric/symmetric SO₂).
-
LC-MS: m/z 420.1 [M+H]⁺, confirming molecular weight.
Biological Activities and Mechanistic Insights
Enzyme Inhibition Profiling
Falcipain-2 Inhibition: Molecular docking simulations position the pyrimidine ring in Falcipain-2’s S2 pocket, forming hydrogen bonds with Asp234 and hydrophobic interactions with Leu84. The sulfonamide group chelates the catalytic cysteine (Cys42), mimicking natural substrates . Half-maximal inhibitory concentration (IC₅₀) values for related analogs range from 1.2–3.8 μM, suggesting potent antimalarial potential .
Carbonic Anhydrase Isoforms: The sulfonamide moiety demonstrates selective inhibition of hCA IX (Ki = 8.3 nM) over hCA II (Ki = 450 nM), indicating tumor-targeting applications .
Antimicrobial Efficacy
In vitro screening against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) revealed:
Table 2: Antimicrobial Activity (MIC, μg/mL)
Strain | Compound | Ciprofloxacin (Control) |
---|---|---|
S. aureus | 12.5 | 0.78 |
E. coli | 25 | 1.56 |
Mechanistically, the compound disrupts bacterial topoisomerase IV-DNA complexes, as evidenced by plasmid relaxation assays .
Pharmacokinetic and Toxicity Considerations
ADMET Properties
-
Absorption: Caco-2 permeability assay: Papp = 8.7 × 10⁻⁶ cm/s, indicating moderate oral bioavailability .
-
Metabolism: Hepatic microsomal stability studies show 65% parent compound remaining after 1 h, with primary metabolites arising from pyrimidine N-oxidation.
-
Toxicity: Ames test negative for mutagenicity; LD₅₀ in rats > 500 mg/kg (oral) .
Formulation Challenges
The compound’s poor aqueous solubility (0.12 mg/mL in PBS pH 7.4) necessitates nanoemulsion or cyclodextrin-based delivery systems. Lipid nanoparticles (size: 150 nm, PDI <0.2) enhance solubility to 8.3 mg/mL .
Emerging Applications and Future Directions
Neuropharmacology
Docking studies predict moderate affinity for 5-HT₆ receptors (ΔG = -9.2 kcal/mol), positioning it as a candidate for cognitive disorder therapeutics. In vivo behavioral assays in mice show 40% reduction in scopolamine-induced memory deficits at 10 mg/kg .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume